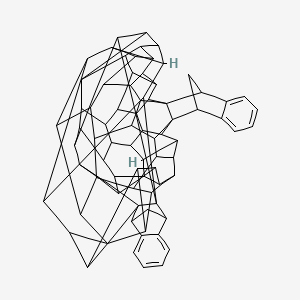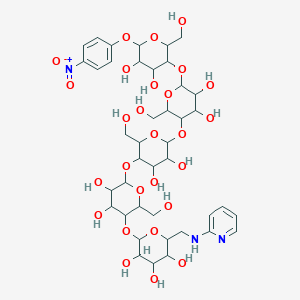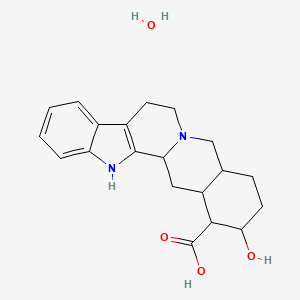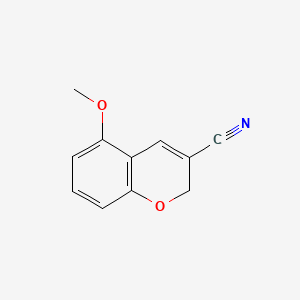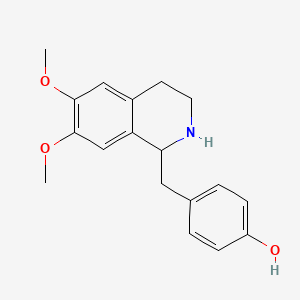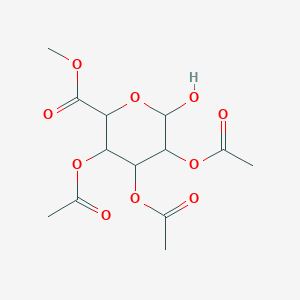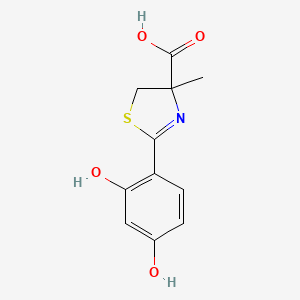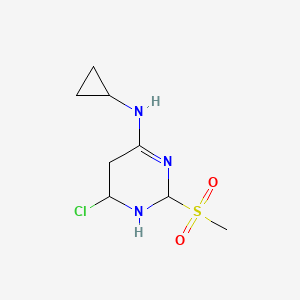
6-chloro-N-cyclopropyl-2-methylsulfonyl-1,2,5,6-tetrahydropyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine is a chemical compound with a unique structure that combines a pyrimidine ring with a cyclopropylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Chloro and Methanesulfonyl Groups: The chloro and methanesulfonyl groups can be introduced through electrophilic substitution reactions using appropriate reagents such as thionyl chloride and methanesulfonyl chloride.
Cyclopropylamine Addition: The final step involves the nucleophilic substitution of the chloro group with cyclopropylamine under basic conditions.
Industrial Production Methods
Industrial production of (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
化学反応の分析
Types of Reactions
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
科学的研究の応用
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals, materials, and other industrial products.
作用機序
The mechanism of action of (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-methylamine: Similar structure but with a methyl group instead of a cyclopropyl group.
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-ethylamine: Similar structure but with an ethyl group instead of a cyclopropyl group.
Uniqueness
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential biological activity compared to similar compounds.
特性
分子式 |
C8H14ClN3O2S |
|---|---|
分子量 |
251.73 g/mol |
IUPAC名 |
6-chloro-N-cyclopropyl-2-methylsulfonyl-1,2,5,6-tetrahydropyrimidin-4-amine |
InChI |
InChI=1S/C8H14ClN3O2S/c1-15(13,14)8-11-6(9)4-7(12-8)10-5-2-3-5/h5-6,8,11H,2-4H2,1H3,(H,10,12) |
InChIキー |
MMPIZVQJKBTHJE-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1NC(CC(=N1)NC2CC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



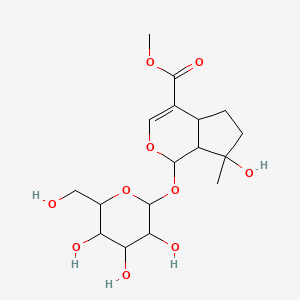
![[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl] hydrogen sulfate](/img/structure/B12323032.png)
